molecular formula C19H16N6OS B2538531 4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2210140-19-3

4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2538531
CAS No.: 2210140-19-3
M. Wt: 376.44
InChI Key: DHINGEGGUFNLTF-UHFFFAOYSA-N
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Description

4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetically derived, high-purity small molecule designed for advanced pharmaceutical and biological research. Its intricate structure incorporates multiple nitrogen-containing heterocycles—including a thiazole core, a pyrazine ring, and peripheral pyridine and pyrrole groups—which are known to be privileged scaffolds in medicinal chemistry due to their versatile interactions with biological targets . The strategic fusion of these motifs suggests significant potential for probing protein-protein interactions and enzyme active sites, particularly in the development of kinase inhibitors . The pyridine moiety is a common pharmacophore that can enhance solubility and contribute to binding affinity through hydrogen bonding and pi-stacking interactions . Meanwhile, the 1H-pyrrol-1-yl group attached to the thiazole ring is a feature known to be explored in the design of novel bioactive compounds, as indole and pyrrole derivatives have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory effects . This specific molecular architecture makes the compound a valuable candidate for screening against a panel of cancer cell lines, investigating signaling pathways, and serving as a key intermediate in the synthesis of more complex drug-like molecules. It is supplied with comprehensive characterization data, including HPLC for purity, 1H-NMR, and mass spectrometry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

4-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-17(27-19(24-13)25-9-2-3-10-25)18(26)23-12-15-16(22-8-7-21-15)14-5-4-6-20-11-14/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHINGEGGUFNLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, with the CAS number 2210140-19-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C19H16N6OSC_{19}H_{16}N_{6}OS, with a molecular weight of 376.4 g/mol. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC₁₉H₁₆N₆OS
Molecular Weight376.4 g/mol
CAS Number2210140-19-3

Anticancer Properties

Research indicates that derivatives of thiazole and pyrazole compounds exhibit promising anticancer activities. The specific compound under discussion has been evaluated for its effects on various cancer cell lines, demonstrating notable cytotoxicity.

  • Cell Line Studies :
    • The compound was tested against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
    • In vitro studies revealed that it inhibits cell proliferation with IC50 values in the low micromolar range, suggesting effective anticancer activity.
  • Mechanisms of Action :
    • The compound's mechanism involves the inhibition of specific kinases associated with cancer cell growth and survival.
    • It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Comparative Studies

A comparative analysis with similar compounds highlights the unique efficacy of this thiazole derivative:

Compound NameIC50 (µM)Targeted Cell Line
This compound3.79MCF7
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline3.25HepG2
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole26A549

Study 1: Anticancer Activity Assessment

In a study conducted by Wei et al., various pyrazole derivatives were synthesized and screened for anticancer activity. The results indicated that compounds with similar structural features to our compound exhibited significant cytotoxicity against A549 cells, reinforcing the potential of thiazole derivatives in cancer therapy .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the anticancer effects of thiazole derivatives. It was found that these compounds could effectively inhibit Aurora-A kinase, a critical regulator of cell division, thereby preventing tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole Carboxamide Class

(a) SRT-2104 (4-Methyl-N-(2-{3-[(morpholin-4-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(pyridin-3-yl)thiazole-5-carboxamide)
  • Structural Similarities : Shares the 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxamide core.
  • Key Differences: Replaces the pyrazine-pyrrole substituent with an imidazothiazole-phenyl group and a morpholinomethyl side chain.
  • Biological Activity : SRT-2104 is a cytokine-suppressive anti-inflammatory drug (CSAID) with ATP-competitive inhibitory activity, targeting inflammatory pathways .
  • Pharmacokinetics : The imidazothiazole moiety may enhance blood-brain barrier penetration compared to the pyrazine group in the target compound .
(b) 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives
  • Structural Similarities : Same thiazole-5-carboxamide backbone with pyridine substituents.
  • Key Differences : Pyridine is at position 4 (vs. 3 in the target compound), and lacks the pyrazine-pyrrole unit.
  • Activity : These derivatives are often explored as kinase inhibitors, but substitution patterns significantly affect selectivity .

Pyrazine- and Pyridine-Containing Kinase Inhibitors

(a) Imatinib, Nilotinib, and Dasatinib
  • Structural Similarities : Contain pyridine/pyrimidine rings critical for ATP-binding pocket interactions.
  • Key Differences : Larger molecular frameworks with benzamide or piperazinyl groups, contrasting with the compact thiazole carboxamide core.
  • Biological Activity : Broad-spectrum kinase inhibitors (e.g., DDR1/DDR2), but lack selectivity. The target compound’s smaller size may improve selectivity for specific kinases .

Thiazole Hydrazones and Antioxidant Derivatives

(a) 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-3-ylmethylene)hydrazine (Compound 17)
  • Structural Similarities : Thiazole ring with pyridine substituents.
  • Key Differences : Hydrazone linker instead of carboxamide; nitro group at phenyl.
  • Biological Activity : Exhibits antioxidant properties and selective hMAO-B inhibition, suggesting the thiazole-pyrrole motif in the target compound could be optimized for neurological applications .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Biological Activity Selectivity/Potency Notes
Target Compound Thiazole-5-carboxamide 4-Me, 2-(1H-pyrrol-1-yl), N-(pyridin-3-yl-pyrazine) Under investigation Potential kinase/DDR selectivity
SRT-2104 Thiazole-5-carboxamide 4-Me, 2-(pyridin-3-yl), imidazothiazole-morpholine Anti-inflammatory, CSAID ATP-competitive, BBB penetration
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole-5-carboxamide 4-Me, 2-(4-pyridinyl) Kinase inhibition Substituent-dependent selectivity
Imatinib Benzamide-pyrimidine 4-Me-piperazinyl, pyridine Broad kinase inhibition Low DDR1/DDR2 selectivity
1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-3-ylmethylene)hydrazine Thiazole-hydrazone 3-Nitrophenyl, pyridin-3-yl Antioxidant, hMAO-B inhibition Hydrazone stability concerns

Research Findings and Implications

  • Synthesis : The target compound’s synthesis likely parallels methods for SRT-2104 and derivatives, involving carboxylate hydrolysis followed by amine coupling .
  • Biological Potential: The pyrazine-pyrrole unit may enhance binding to helical kinases (e.g., DDR1/2) compared to imatinib’s pyrimidine .
  • Optimization Opportunities: Replacing the pyrrole with morpholinomethyl (as in SRT-2104) could improve pharmacokinetics .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction parameters be optimized to improve yield and purity?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Heterocyclic coupling: Formation of the pyrazine-pyridine core via Suzuki-Miyaura cross-coupling .
  • Thiazole functionalization: Introduction of the pyrrole and carboxamide groups using nucleophilic substitution or amidation reactions .
    Optimization strategies:
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove residual solvents .
  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency, with yields monitored via TLC .
  • Temperature control: Stepwise heating (e.g., 60–90°C) minimizes side reactions during cyclization .

Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure, and how can spectral data inconsistencies be resolved?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) and confirms substitution patterns .
  • Mass spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for halogenated impurities .
  • X-ray crystallography: Resolves ambiguities in stereochemistry or regiochemistry when NMR data are inconclusive .
    Resolving inconsistencies: Use orthogonal techniques (e.g., IR for carbonyl validation) and compare with structurally analogous compounds .

Advanced: How do variations in heterocyclic substituents (e.g., pyridine vs. pyrazine positioning) influence bioactivity and physicochemical properties?

Answer:

  • Pyridine vs. pyrazine: Pyrazine’s electron-deficient nature enhances π-π stacking with biological targets, potentially increasing binding affinity .
  • Substituent effects: Methyl groups at the thiazole 4-position improve metabolic stability, while pyrrole-1-yl groups modulate lipophilicity (logP) .
    Methodology:
  • Computational docking (e.g., AutoDock) predicts binding modes.
  • In vitro assays (e.g., enzyme inhibition) validate activity changes upon substitution .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action when assay data conflict with computational predictions?

Answer:

  • Orthogonal assays: Combine surface plasmon resonance (SPR) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Data reconciliation: Re-examine computational parameters (e.g., protonation states in docking simulations) and validate assay conditions (e.g., buffer pH, cofactors) .

Basic: What are the critical steps in purifying this compound, and how can common impurities be removed?

Answer:

  • Chromatography: Flash chromatography (silica gel, ethyl acetate/hexane gradient) separates unreacted intermediates .
  • Recrystallization: Use DMSO/water mixtures (2:1 v/v) to eliminate byproducts like thiazole dimers .
  • Impurity profiling: LC-MS identifies persistent impurities (e.g., des-methyl analogs), addressed via repeat column runs .

Advanced: How can SAR studies explore the role of the thiazole-pyrrole moiety in target binding?

Answer:

  • Steric/electronic probes: Synthesize analogs with bulkier substituents (e.g., tert-butyl) or electron-withdrawing groups (e.g., nitro) at the thiazole 2-position .
  • Biophysical assays: Isothermal titration calorimetry (ITC) quantifies binding enthalpy changes, while molecular dynamics simulations assess conformational flexibility .

Basic: What solvent systems and chromatographic conditions are optimal for separating this compound from analogs?

Answer:

  • HPLC: Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient resolves structurally similar analogs .
  • TLC: Ethyl acetate:hexane (3:7) on silica gel plates (Rf ~0.4) monitors reaction progress .

Advanced: How can researchers investigate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies: Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-MS .
  • Metabolic stability: Incubate with liver microsomes to identify cytochrome P450-mediated oxidation sites .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • Pharmacokinetic profiling: Measure bioavailability, plasma protein binding, and tissue distribution to identify absorption barriers .
  • Prodrug design: Introduce ester groups to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Basic: What validated protocols assess the compound’s solubility and permeability?

Answer:

  • Solubility: Shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • Permeability: Caco-2 cell monolayer assays predict intestinal absorption; PAMPA evaluates passive diffusion .

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